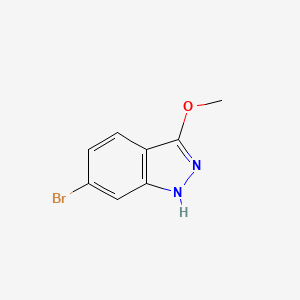

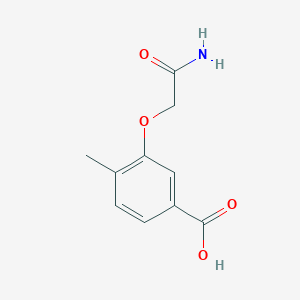

3-(Carbamoylmethoxy)-4-methylbenzoic acid

Descripción general

Descripción

“3-(Carbamoylmethoxy)-4-methylbenzoic acid” is a chemical compound . It is also known as “4-(carbamoylmethoxy)-3-methoxybenzoic acid” with a CAS Number: 869464-82-4 . Its molecular weight is 225.2 .

Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions (MCRs), and microwave (MW) and ultrasound (US) irradiations . The oxidative decarboxylation of oxamic acids can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means, generating carbamoyl radicals .Molecular Structure Analysis

The molecular formula of “3-(Carbamoylmethoxy)-4-methylbenzoic acid” is C10H11NO5 . The InChI Code is 1S/C10H11NO5/c1-15-8-4-6 (10 (13)14)2-3-7 (8)16-5-9 (11)12/h2-4H,5H2,1H3, (H2,11,12) (H,13,14) .Aplicaciones Científicas De Investigación

Metal-Organic Frameworks

3-(Carbamoylmethoxy)-4-methylbenzoic acid can be used as a structure-directing agent to prepare inorganic-organic hybrid frameworks based on polynuclear metal-hydroxyl clusters . These frameworks have been prepared with metals such as zinc and cobalt . The multiple coordination system originated from the branching out carboxylate groups in the ligands results in the formation of multi-stranded helical chains in the high-dimensional metal-organic frameworks .

Photophysical Properties

Complexes formed with 3-(Carbamoylmethoxy)-4-methylbenzoic acid and zinc emit strong blue light under ultraviolet light . This property could be useful in the development of photonic devices.

Magnetic Properties

When 3-(Carbamoylmethoxy)-4-methylbenzoic acid is used to form complexes with cobalt, the resulting material shows typical paramagnetic behavior . An interesting partial spin-crossover has also been observed . This could have potential applications in the field of magnetic materials.

Biochemical Production

Carboxylic acids, such as 3-(Carbamoylmethoxy)-4-methylbenzoic acid, have significant applications in the biochemical production of various compounds . They are replacing fossil fuel sources used for the production of carboxylic acids with sustainable and renewable biomass resources .

Production of Green Alternatives

Some applications of carboxylic acids include the production of chemicals such as pyruvic acid, acrylic acid, 1,2-propane diol and ethyl lactate, which are currently replacing several toxic organic solvents in industries as “green” alternatives .

Production of Biodegradable Plastics

Carboxylic acids can be polymerized to produce biodegradable plastics . For example, lactic acid can be polymerized to produce poly-lactic acid (PLA), a type of biodegradable plastic .

Nanotechnology

In nanotechnology, carboxylic acids can assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation . This has applications in the production of polymer nanomaterials .

Propiedades

IUPAC Name |

3-(2-amino-2-oxoethoxy)-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6-2-3-7(10(13)14)4-8(6)15-5-9(11)12/h2-4H,5H2,1H3,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEMIFBOZRXQLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Carbamoylmethoxy)-4-methylbenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1443326.png)